
6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-chloro-N,N-bis(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine (D1)” is a white solid .
Synthesis Analysis
This compound was synthesized as part of a study aiming to explore new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .Molecular Structure Analysis
The molecular structure of the compound was confirmed through spectrogram verification . The 1H NMR (600 MHz, CDCl3) δ ppm values are: 7.533 (d, J = 2.04 Hz, 1H, Ph-H), 7.311 (d, J = 2.04 Hz, 1H, Ph-H), 6.331–6.549 (m, 7H, Ph-H), 4.663 (s, 4H, -CH2), 3.743 (s, 12H, -OCH3) .Chemical Reactions Analysis
The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Benzothiazole derivatives, including compound B7, have been investigated for their potential as anticancer agents. In a study by Xu et al., compound B7 significantly inhibited the proliferation of human epidermoid carcinoma cell lines (A431), human non-small cell lung cancer cell lines (A549, H1299), and decreased the activity of inflammatory factors IL-6 and TNF-α . Its anti-tumor effects make it a promising candidate for further research in cancer therapy.
Anti-Inflammatory Activity
Chronic inflammation plays a pivotal role in cancer development. Compound B7 has demonstrated anti-inflammatory effects by reducing the expression levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) . Its dual action as an anti-inflammatory and anticancer agent makes it intriguing for therapeutic applications.
Protein Expression Modulation
Compound B7’s impact on protein expression levels in A431 and A549 cells was assessed using Western Blot assay. Investigating specific proteins affected by this compound may uncover pathways relevant to cancer progression.
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These cell lines are often used in research as models for studying the mechanisms of various types of cancer.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the cells that result in inhibited proliferation .
Biochemical Pathways
It is known that the compound affects the expression levels of inflammatory factorsIL-6 and TNF-α , which are key players in the immune response and inflammation, often implicated in cancer progression.
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers . These predictions can provide valuable insights into the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
The compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration . These effects suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
6-chloro-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOOBBKCLFWMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

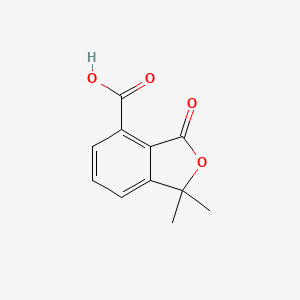
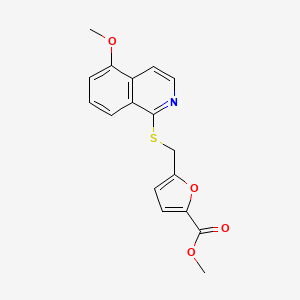
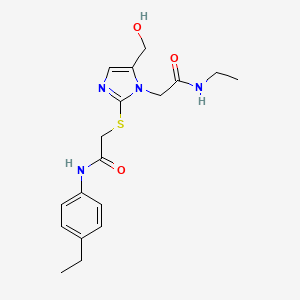

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2842156.png)
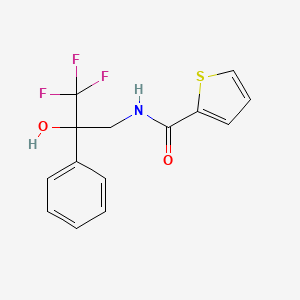


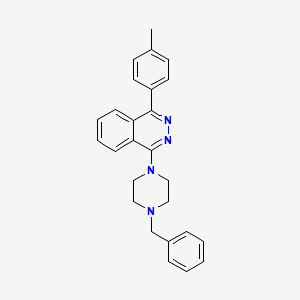
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)
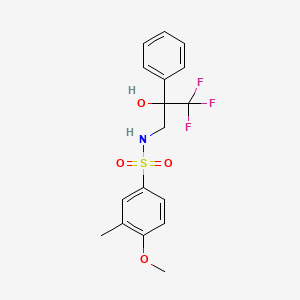
![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)
![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)